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Compound of Interest

Compound Name: 15-epi-Prostacyclin Sodium Salt

Cat. No.: B1159455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
15-epi-Prostacyclin Sodium Salt, also known as 15(R)-Prostaglandin I2 (PGI2) Sodium Salt,

is a stereoisomer of the potent, naturally occurring vasodilator and anti-platelet agent,

Prostacyclin (15(S)-PGI2). The stereochemistry at the C-15 position plays a pivotal role in the

biological activity of prostaglandins. This technical guide provides a comprehensive overview of

the core properties of 15-epi-Prostacyclin Sodium Salt, focusing on its chemical and physical

characteristics, biological activity, and the signaling pathways it influences. This document is

intended to serve as a valuable resource for researchers and professionals engaged in drug

discovery and development involving prostanoids.

Chemical and Physical Properties
15-epi-Prostacyclin Sodium Salt is a synthetic crystalline solid. Its fundamental properties are

summarized in the table below, with comparisons to its 15(S) epimer where available.
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Property
15-epi-Prostacyclin
Sodium Salt (15R-
PGI2)

Prostacyclin
Sodium Salt (15S-
PGI2)

Reference

Synonyms
15(R)-PGI2 Sodium

Salt

Epoprostenol Sodium,

PGI2 Sodium Salt
[1][2]

Molecular Formula C₂₀H₃₁NaO₅ C₂₀H₃₁NaO₅ [1][2]

Molecular Weight 374.4 g/mol 374.45 g/mol [2][3]

Appearance Crystalline solid Crystalline solid [1]

Purity ≥98% ≥95% - >99% [1][2]

Solubility

DMSO (~5 mg/ml),

Dimethyl formamide

(~5 mg/ml), PBS (pH

9.0) (~11 mg/ml)

Soluble in water, PBS

(>10 mg/ml at pH

>10.2), Ethanol (10

mg/ml), DMSO (5

mg/ml), DMF (5

mg/ml)

[1][4]

Storage -20°C -20°C [1][2]

Stability

Aqueous solutions are

not recommended for

storage for more than

one day. Stable for ≥4

years when stored as

a solid at -20°C.

Unstable at neutral or

acidic pH, rapidly

hydrolyzing to 6-keto-

PGF1α. Half-life at

physiologic pH is 1 to

12 minutes. Stable for

≥4 years as a solid at

-20°C.

[1][4]

Biological Activity and Mechanism of Action
The biological activity of prostaglandins is highly dependent on their three-dimensional

structure. The inversion of the hydroxyl group at the C-15 position from the naturally occurring

'S' configuration to the 'R' configuration in 15-epi-Prostacyclin Sodium Salt significantly

impacts its pharmacological profile.
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It is a general observation that 15(R) isomers of prostaglandins exhibit reduced agonist activity

at their respective receptors compared to their 15(S) counterparts.[1][5] While specific

quantitative data on the receptor binding affinity of 15-epi-Prostacyclin Sodium Salt is limited

in the public domain, it is expected to have a lower affinity for the prostacyclin receptor (IP

receptor) than the 15(S) isomer, Prostacyclin.

The primary biological activities of prostacyclin (15(S)-PGI2) are potent vasodilation and

inhibition of platelet aggregation.[6] These effects are mediated through its binding to the IP

receptor, a G-protein coupled receptor (GPCR).

Signaling Pathways
The canonical signaling pathway for prostacyclin involves the following steps:

Receptor Binding: Prostacyclin binds to the IP receptor on the surface of vascular smooth

muscle cells and platelets.[7]

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).[7]

Adenylyl Cyclase Activation: The activated Gs-protein stimulates adenylyl cyclase to produce

cyclic adenosine monophosphate (cAMP).[7]

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP activates Protein

Kinase A.[8]

Downstream Effects: PKA then phosphorylates various downstream targets, leading to a

decrease in intracellular calcium levels. This results in smooth muscle relaxation

(vasodilation) and inhibition of platelet activation and aggregation.[8][9]

Due to its presumed lower affinity for the IP receptor, 15-epi-Prostacyclin Sodium Salt is
expected to be a significantly weaker activator of this signaling cascade.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://cdn.caymanchem.com/cdn/insert/21586.pdf
https://www.caymanchem.com/product/21586/15(r)-prostaglandin-i2-(sodium-salt)
https://www.benchchem.com/product/b1159455?utm_src=pdf-body
https://www.caymanchem.com/product/18220/prostaglandin-i2-sodium-salt
https://pmc.ncbi.nlm.nih.gov/articles/PMC10857463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10857463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10857463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4355513/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4355513/
https://cvpharmacology.com/vasodilator/prostacyclin
https://www.benchchem.com/product/b1159455?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1159455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Membrane

Cytosol

Prostacyclin

IP Receptor (GPCR)

Binds to

Gs Protein

Activates

Adenylyl Cyclase

Activates

cAMP

Converts ATP to

ATP

Protein Kinase A

Activates

Vasodilation

Leads to

Inhibition_of_Platelet_Aggregation

Leads to

Click to download full resolution via product page

Canonical Prostacyclin Signaling Pathway
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Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 15-epi-Prostacyclin Sodium
Salt are not widely available in peer-reviewed literature and are often proprietary. However,

general methodologies for prostaglandin research can be adapted.

General Synthesis Approach
The synthesis of prostacyclin analogs often involves multi-step chemical reactions starting from

commercially available precursors. The stereochemistry at the C-15 position is a critical step

and can be controlled through the use of chiral reagents or separation of diastereomers. A

general workflow for the synthesis and purification might include:

Chemical Synthesis: A series of organic reactions to construct the prostacyclin backbone and

introduce the necessary functional groups with the desired 15(R) stereochemistry.

Purification: Purification of the final compound is typically achieved through chromatographic

techniques such as High-Performance Liquid Chromatography (HPLC).

Salt Formation: The purified 15-epi-Prostacyclin is then converted to its sodium salt to

improve its stability and solubility in aqueous media.

Characterization: The final product is characterized using analytical techniques like Mass

Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and HPLC to

confirm its identity and purity.
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General Synthesis and Purification Workflow

Receptor Binding Assay
To determine the binding affinity of 15-epi-Prostacyclin Sodium Salt for the IP receptor, a

competitive radioligand binding assay is a standard method.
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Objective: To determine the inhibitory constant (Ki) of 15-epi-Prostacyclin Sodium Salt for the

IP receptor.

Materials:

Cell membranes expressing the human IP receptor.

Radiolabeled prostacyclin analog (e.g., [³H]-Iloprost) as the radioligand.

15-epi-Prostacyclin Sodium Salt (the competitor).

Unlabeled prostacyclin or a known IP receptor agonist as a positive control.

Binding buffer (e.g., Tris-HCl buffer with MgCl₂).

Glass fiber filters.

Scintillation counter and scintillation fluid.

Methodology:

Incubation: Incubate a fixed concentration of cell membranes and radioligand with varying

concentrations of 15-epi-Prostacyclin Sodium Salt in the binding buffer.

Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room

temperature).

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound

from free radioligand.

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound

radioligand.

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor

concentration. Calculate the IC₅₀ value (the concentration of the competitor that inhibits 50%
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of the specific binding of the radioligand). Convert the IC₅₀ value to the Ki value using the

Cheng-Prusoff equation.

Conclusion
15-epi-Prostacyclin Sodium Salt is a valuable tool for researchers studying the structure-

activity relationships of prostanoids. Its reduced biological activity compared to the natural

15(S)-prostacyclin highlights the critical importance of the stereochemistry at the C-15 position

for potent IP receptor activation. While detailed pharmacological data remains limited, the

information provided in this guide serves as a foundational resource for its use in experimental

settings. Further research is warranted to fully elucidate its receptor binding profile, metabolic

fate, and potential for any unique biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1159455#basic-properties-of-15-epi-prostacyclin-
sodium-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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